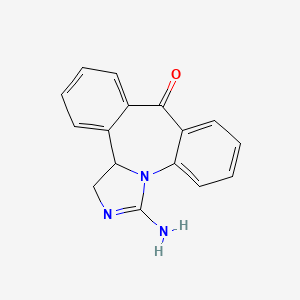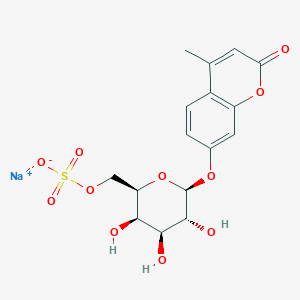
tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
CAY10493 is a synthetic intermediate with the molecular formula C29H37N3O4. It is primarily used in pharmaceutical synthesis and is known for its high purity and stability . The compound is a crystalline solid and is not intended for human or veterinary use .
Wissenschaftliche Forschungsanwendungen
CAY10493 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als synthetisches Zwischenprodukt bei der Entwicklung neuer pharmazeutischer Verbindungen eingesetzt.
Biologie: Die Verbindung wird in biochemischen Assays zur Untersuchung von Enzym-Interaktionen und -Inhibition verwendet.
Medizin: CAY10493 wird auf seine potenziellen therapeutischen Wirkungen und als Baustein für die Medikamentenentwicklung untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von CAY10493 beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme hemmt und dadurch biochemische Signalwege beeinflusst, die mit ihren therapeutischen Wirkungen zusammenhängen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ihrer Verwendung ab .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Die Herstellung von CAY10493 umfasst mehrere Synthesewege und Reaktionsbedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 1-Piperazincarbonsäure mit 4-[(1,1-Dimethylethoxy)carbonyl]phenylmethyl-1H-indol-4-yl, gefolgt von der Veresterung mit 1,1-Dimethylethylester . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und werden bei kontrollierten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren für CAY10493 sind so konzipiert, dass sie skalierbar und effizient sind. Diese Verfahren umfassen oft automatisierte Syntheseprozesse und strenge Qualitätskontrollmaßnahmen, um die hohe Reinheit und Stabilität der Verbindung zu erhalten .
Analyse Chemischer Reaktionen
CAY10493 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: CAY10493 kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile funktionelle Gruppen in der Verbindung ersetzen.
Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol, Methanol und Acetonitril sowie Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber im Allgemeinen umfassen sie Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen.
Wirkmechanismus
The mechanism of action of CAY10493 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways related to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
CAY10493 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Andere synthetische Zwischenprodukte: CAY10493 ist einzigartig in seiner spezifischen Struktur und hohen Reinheit, was es zu einem wertvollen Zwischenprodukt in der pharmazeutischen Forschung macht.
Ähnliche Verbindungen umfassen andere Piperazinderivate und Indol-basierte Verbindungen, die strukturelle Ähnlichkeiten aufweisen, sich aber in ihren spezifischen funktionellen Gruppen und Anwendungen unterscheiden .
Eigenschaften
IUPAC Name |
tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHGLJSXFHTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652986 | |
| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-11-5 | |
| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)








![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)


![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
